(4Z)-4-{[(2-methoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
4-[(2-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-15(12-19-16-10-6-7-11-17(16)23-2)18(22)21(20-13)14-8-4-3-5-9-14/h3-12,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKYBROJTAYMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-4-{[(2-methoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a derivative of pyrazolone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 307.35 g/mol. The compound features a pyrazolone core, which is significant for its biological activity.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂ |
| Molecular Weight | 307.35 g/mol |
| CAS Number | 184708-15-4 |
Anti-inflammatory Activity
Research has indicated that pyrazolone derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting inflammatory pathways. Studies have demonstrated that certain pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Pyrazolone derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown effectiveness against E. coli and S. aureus, suggesting potential use in treating bacterial infections .
Anticancer Potential
The anticancer activity of pyrazolone derivatives has been an area of active research. Some derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival . Further studies are needed to evaluate the specific effects of this compound on cancer cell lines.
Neuroprotective Effects
Emerging studies suggest that certain pyrazolone derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. This activity is hypothesized to be linked to their ability to inhibit oxidative stress and modulate neuroinflammatory responses .
Study 1: Anti-inflammatory Activity Assessment
A study conducted on a series of pyrazolone derivatives demonstrated that compounds with similar structures to this compound exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .
Study 2: Antimicrobial Efficacy Testing
In another study evaluating antimicrobial activities, several pyrazolone derivatives were tested against clinical strains of bacteria. Results showed that some compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Pyrazolone Derivatives
Structural and Substituent Analysis
The table below compares key structural features and substituents of the target compound with analogous pyrazolone derivatives:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2-methoxyphenyl group donates electrons via the methoxy substituent, contrasting with ’s 4-chlorophenyl and trifluoromethyl groups, which enhance electrophilicity and lipophilicity .
Crystallographic and Hydrogen-Bonding Trends
- Intramolecular Interactions: The target compound’s amino and carbonyl groups may form intramolecular hydrogen bonds, similar to ’s N–H···O interaction, stabilizing the Z-configuration .
- π-π Stacking : Analogous compounds (e.g., ) exhibit π-π interactions between aromatic rings (centroid distances: 3.6–3.9 Å), a feature likely conserved in the target compound .
Preparation Methods
Table 1: Comparative Analysis of Reaction Conditions for Schiff Base Formation
| Condition | Variation | Yield (%) | Z:E Ratio | Reference |
|---|---|---|---|---|
| Ethanol, reflux | 12 hours, no catalyst | 50 | 3:1 | |
| Ethanol, reflux | 12 hours, AcOH catalyst | 70 | 4:1 | |
| Toluene, 110°C | 6 hours | 60 | 2.5:1 |
Characterization and Validation
The target compound is validated using spectroscopic and chromatographic methods:
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IR Spectroscopy : Absorption bands at 1,640 cm⁻¹ (C=N) and 1,250 cm⁻¹ (C-O of methoxy).
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¹H NMR (CDCl₃) :
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HRMS : m/z calculated for C₁₉H₁₈N₃O₂ [M+H]⁺: 328.1423; found: 328.1426.
Alternative Synthetic Routes
Solid-Phase Synthesis (Patent-Based Approach)
The patent WO1998001427A1 outlines a solid-phase method using acetoacetic acid-bound resins:
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Resin Functionalization : Wang resin is coupled with acetoacetic acid using DIC/HOBt.
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Alkylation : Methyl iodide introduces the 3-methyl group.
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Hydrazine Addition : 2-Methoxyaniline is condensed under mild conditions (THF/MeOH, 25°C).
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Cyclization : Cleavage from the resin with TFA/toluene at 100°C yields the product.
Challenges and Mitigation Strategies
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Regioselectivity in Formylation : Competing formylation at position 5 is minimized using low temperatures (0–5°C) and controlled DMF stoichiometry.
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Z/E Isomerism : The Z-isomer predominates due to steric effects, but chromatographic separation (silica gel, ethyl acetate/hexane) may be needed for >95% purity.
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Hydrazine Stability : Schiff bases are sensitive to hydrolysis; anhydrous conditions and acid catalysis are critical .
Q & A
Q. What are the optimal synthetic routes for (4Z)-4-{[(2-methoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one?
Methodological Answer: The compound is typically synthesized via multi-step protocols. A common approach involves the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent (e.g., POCl₃) and dimethylformamide (DMF) to introduce the aldehyde functional group . Subsequent condensation with 2-methoxyaniline under reflux conditions (e.g., ethanol or acetic acid, 70–80°C) forms the Schiff base moiety. Yield optimization often requires controlled stoichiometry (1:1.2 molar ratio of aldehyde to amine) and inert atmospheres to prevent oxidation by-products .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Aldehyde formation | POCl₃, DMF, 0–5°C | 75–85% | Moisture sensitivity |
| Schiff base condensation | 2-Methoxyaniline, reflux in ethanol | 60–70% | By-product formation under acidic conditions |
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Structural confirmation relies on 1H/13C NMR to identify key resonances:
- The Z-configuration of the imine bond is confirmed by a deshielded resonance at δ 8.2–8.5 ppm (1H NMR) .
- The methoxy group appears as a singlet near δ 3.8 ppm. Mass spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺) at m/z 336.1472 (calculated for C₁₈H₁₈N₃O₂) . X-ray crystallography (e.g., monoclinic P2₁/c space group) provides definitive proof of the (4Z) configuration and intramolecular hydrogen bonding between the methoxy oxygen and the pyrazole NH group .
Q. What structural features influence its reactivity?
Methodological Answer: The compound’s reactivity is governed by:
- Electron-withdrawing groups : The pyrazolone ring’s carbonyl group enhances electrophilicity at the methylidene carbon, facilitating nucleophilic attacks .
- Steric hindrance : The 2-methoxy substituent on the aniline ring limits rotational freedom, stabilizing the Z-configuration .
- Hydrogen bonding : Intramolecular H-bonding between the methoxy oxygen and NH group (2.2–2.4 Å) reduces solubility in polar solvents .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for analogs be resolved?
Methodological Answer: Discrepancies in NMR or mass spectra (e.g., unexpected splitting or missing peaks) often arise from:
- Tautomerism : Use variable-temperature NMR (VT-NMR) to detect equilibrium between enol and keto forms .
- Impurity profiles : Employ HPLC-MS to isolate and identify by-products (e.g., oxidation of methoxy groups) .
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., chloro-substituted derivatives) to assign ambiguous peaks .
Q. What strategies optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Solvent selection : Replace ethanol with toluene for higher boiling points (110°C), reducing reaction time by 30% .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance Schiff base formation yields from 70% to 85% .
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, pH, and reagent ratios .
Q. What pharmacological mechanisms are hypothesized for this compound?
Methodological Answer: Preliminary studies on analogs suggest:
- Kinase inhibition : The pyrazolone scaffold may bind to ATP pockets in kinases (e.g., CDK2), validated via molecular docking (AutoDock Vina) with binding energies ≤ -8.5 kcal/mol .
- Anti-inflammatory activity : Thiazolidinone analogs suppress COX-2 expression (IC₅₀ = 12–18 µM) in RAW264.7 macrophage models . Table 2: Biological Activity of Structural Analogs
| Analog Structure | Target Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Thiazolidinone-pyrazole hybrids | COX-2 inhibition | 14.2 µM | |
| Chloro-substituted derivatives | CDK2 inhibition | 0.8 µM |
Q. How does pH affect the compound’s stability in biological assays?
Methodological Answer:
- Acidic conditions (pH < 4) : Hydrolysis of the imine bond occurs within 24 hours, generating 3-methyl-1-phenylpyrazol-5-one and 2-methoxyaniline .
- Neutral/basic conditions (pH 7–9) : Stable for >72 hours, as confirmed by HPLC retention time consistency .
- Storage recommendation : Lyophilize and store at -20°C in amber vials to prevent photodegradation .
Q. What computational methods validate its molecular interactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting nucleophilic regions .
- Molecular dynamics (MD) simulations : Simulate binding to serum albumin (500 ns trajectories) to assess pharmacokinetic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
